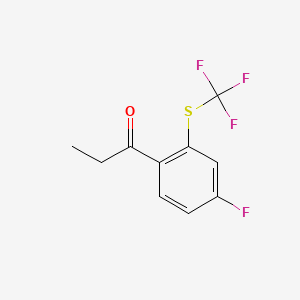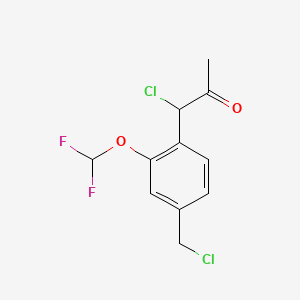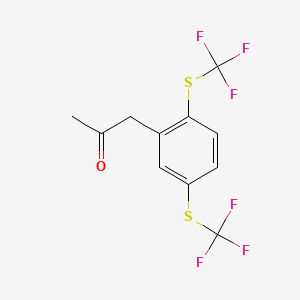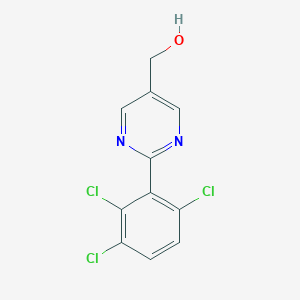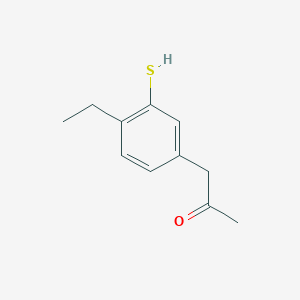
1-(4-Ethyl-3-mercaptophenyl)propan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Ethyl-3-mercaptophenyl)propan-2-one is an organic compound with the molecular formula C11H14OS and a molecular weight of 194.29 g/mol It is characterized by the presence of an ethyl group, a mercapto group, and a propanone moiety attached to a phenyl ring
準備方法
The synthesis of 1-(4-Ethyl-3-mercaptophenyl)propan-2-one can be achieved through several synthetic routes. One common method involves the alkylation of 4-ethylthiophenol with 2-bromoacetone under basic conditions. The reaction typically proceeds as follows:
Alkylation Reaction:
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
化学反応の分析
1-(4-Ethyl-3-mercaptophenyl)propan-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Some common reactions include:
-
Oxidation
Reagents: Oxidizing agents such as hydrogen peroxide or potassium permanganate
Conditions: Acidic or basic medium
Products: Sulfoxides or sulfones
-
Reduction
Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride
Conditions: Anhydrous conditions
Products: Alcohols or thiols
-
Substitution
Reagents: Halogenating agents or nucleophiles
Conditions: Varies depending on the reagent
Products: Halogenated derivatives or substituted products
These reactions are typically carried out under controlled conditions to ensure the desired product is obtained with high selectivity .
科学的研究の応用
1-(4-Ethyl-3-mercaptophenyl)propan-2-one has several scientific research applications across various fields:
-
Chemistry
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the study of reaction mechanisms and kinetics.
-
Biology
- Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
-
Medicine
- Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacophore in medicinal chemistry.
-
Industry
作用機序
The mechanism of action of 1-(4-Ethyl-3-mercaptophenyl)propan-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The mercapto group can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the compound’s ability to undergo redox reactions may play a role in its biological activity .
類似化合物との比較
1-(4-Ethyl-3-mercaptophenyl)propan-2-one can be compared with other similar compounds, such as:
-
1-(4-Methyl-3-mercaptophenyl)propan-2-one
- Similar structure but with a methyl group instead of an ethyl group.
- May exhibit different reactivity and biological activity due to the difference in alkyl group size.
-
1-(4-Ethyl-3-hydroxyphenyl)propan-2-one
- Contains a hydroxy group instead of a mercapto group.
- Different chemical properties and potential applications.
-
1-(4-Ethyl-3-aminophenyl)propan-2-one
- Contains an amino group instead of a mercapto group.
- Different reactivity and potential biological activity.
特性
分子式 |
C11H14OS |
|---|---|
分子量 |
194.30 g/mol |
IUPAC名 |
1-(4-ethyl-3-sulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C11H14OS/c1-3-10-5-4-9(6-8(2)12)7-11(10)13/h4-5,7,13H,3,6H2,1-2H3 |
InChIキー |
SJAIWVJOCFYRIR-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C=C(C=C1)CC(=O)C)S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



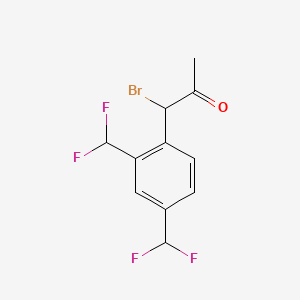
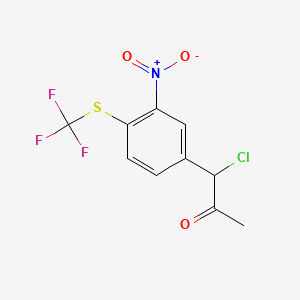
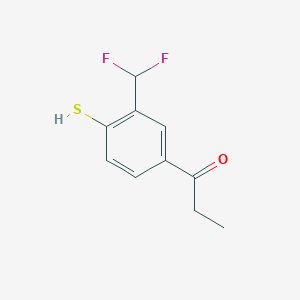
![12-(Cyclopenta-2,4-dien-1-ylbis(4-methoxyphenyl)methyl)-1,1,4,4,7,7,10,10-octamethyl-2,3,4,7,8,9,10,12-octahydro-1H-dibenzo[b,h]fluorene](/img/structure/B14050706.png)

